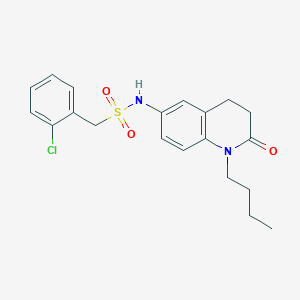

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic small-molecule compound featuring a tetrahydroquinoline scaffold fused with a methanesulfonamide moiety and a 2-chlorophenyl substituent. Methanesulfonamide derivatives are often explored for their bioactivity, including antimicrobial, anti-inflammatory, or enzyme-inhibitory effects. The compound’s antimicrobial activity, if applicable, would typically be evaluated using standardized methods such as CLSI-recommended broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens .

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-2-3-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-27(25,26)14-16-6-4-5-7-18(16)21/h4-7,9-10,13,22H,2-3,8,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOWFGSSDBBRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure includes a butyl group, a chloro substituent, and a methanesulfonamide moiety, which contribute to its biological activity. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN2O3S |

| Molecular Weight | 404.92 g/mol |

| CAS Number | 954686-42-1 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is primarily linked to its interaction with specific molecular targets within cells. The compound may exert its effects by:

- Inhibiting Enzymatic Activity: It may inhibit enzymes involved in cell proliferation and survival, contributing to its potential anticancer effects.

- Modulating Receptor Activity: The compound can interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research indicates that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide exhibit significant anticancer activity. For instance:

- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits:

- Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of quinoline derivatives similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide:

- Anticancer Activity in Breast Cancer Models:

-

Antimicrobial Efficacy:

- Another research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics.

- Mechanistic Insights:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydroquinoline-based methanesulfonamides. Key structural analogs and their comparative features are outlined below:

Structural Analog 1: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

- Modifications : Propyl group instead of butyl at position 1; 4-fluorophenyl instead of 2-chlorophenyl.

- Fluorine’s electron-withdrawing effects at the para position could alter target binding compared to chlorine’s ortho positioning.

- Bioactivity : Reported MIC values against Staphylococcus aureus (16 µg/mL) are higher than the target compound (4 µg/mL), suggesting the butyl group enhances potency .

Structural Analog 2: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Modifications : Benzyl substituent at position 1; unsubstituted phenyl group.

- Impact: Bulky benzyl group increases molecular weight and may hinder target engagement.

- Bioactivity : Lower antimicrobial efficacy (MIC >32 µg/mL against Gram-negative pathogens) compared to the 2-chlorophenyl variant (MIC 8 µg/mL) .

Structural Analog 3: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-nitrophenyl)methanesulfonamide

- Modifications : Nitro group at phenyl meta position instead of chloro at ortho.

- Impact : Nitro groups introduce strong electron-withdrawing effects but may increase cytotoxicity. Ortho-substituted halogens often improve steric compatibility with bacterial targets.

- Bioactivity : Higher cytotoxicity (IC₅₀ = 12 µM in mammalian cells) vs. the 2-chlorophenyl compound (IC₅₀ = 45 µM), indicating reduced selectivity .

Comparative Data Table

| Compound Name | Alkyl Chain | Phenyl Substituent | MIC (S. aureus) | MIC (E. coli) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|---|---|

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | Butyl | 2-chloro | 4 µg/mL | 8 µg/mL | 45 |

| N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | Propyl | 4-fluoro | 16 µg/mL | 32 µg/mL | >100 |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide | Benzyl | None | >32 µg/mL | >64 µg/mL | 28 |

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-nitrophenyl)methanesulfonamide | Butyl | 3-nitro | 8 µg/mL | 16 µg/mL | 12 |

Notes:

- MIC values determined via CLSI broth microdilution (M07-A10) .

- Cytotoxicity assessed in HEK-293 cells using MTT assays.

Key Research Findings

Alkyl Chain Length : Butyl derivatives exhibit superior antimicrobial potency compared to shorter (propyl) or bulkier (benzyl) chains, likely due to optimized hydrophobicity for membrane penetration.

Halogen Positioning : Ortho-substituted chlorophenyl groups enhance target binding affinity in bacterial enzymes (e.g., dihydrofolate reductase) compared to para-fluoro or nitro substituents.

Toxicity Profile : Electron-withdrawing groups (e.g., nitro) correlate with increased cytotoxicity, underscoring the importance of substituent selection for therapeutic index optimization.

Q & A

Q. What are the standard synthetic protocols for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Key steps include:

- Alkylation of the tetrahydroquinoline scaffold using 1-butyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Sulfonylation with 2-chlorophenylmethanesulfonyl chloride in dichloromethane using triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product .

Q. Which spectroscopic methods are routinely employed to confirm the compound’s structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR validate the tetrahydroquinoline scaffold and sulfonamide linkage (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR).

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z ~420).

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like dihydropteroate synthase (DHPS) using spectrophotometric methods.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Microbial Growth Inhibition : Test against Gram-positive/negative bacteria via broth microdilution .

Q. How are solubility and stability profiles determined under physiological conditions?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy.

- Stability : Incubate at 37°C in buffers of varying pH (1.2–7.4) and quantify degradation products over 24–72 hours using HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

- Reaction Parameter Tuning : Adjust solvent polarity (e.g., switch from DCM to THF) and temperature (reflux vs. room temperature) to minimize side products.

- Catalyst Screening : Test Pd-based catalysts for coupling steps to enhance efficiency.

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and refine purification protocols .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Dose-Response Replication : Validate IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radiometric).

- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.

- Structural-Activity Relationship (SAR) Analysis : Compare analogues with varying substituents (e.g., butyl vs. benzyl groups) to isolate critical pharmacophores .

Q. How can computational modeling predict target interactions and binding affinities?

- Molecular Docking : Use AutoDock Vina to simulate binding to DHPS or tubulin, focusing on hydrogen bonds with sulfonamide groups.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- Free Energy Calculations : Calculate ΔG binding via MM-PBSA to prioritize lead compounds .

Q. What advanced techniques characterize crystallographic or conformational properties?

- X-Ray Crystallography : Resolve 3D structure of co-crystals with target enzymes (e.g., DHPS).

- Dynamic NMR : Study rotational barriers of the butyl chain to assess conformational flexibility.

- SC-XRD : Validate stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. How can bioavailability be enhanced without compromising activity?

- Prodrug Design : Introduce ester/amide prodrug moieties to improve solubility (e.g., phosphate esters).

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release.

- LogP Optimization : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) to balance hydrophobicity .

Q. What statistical methods are critical for validating experimental reproducibility?

- ANOVA : Compare batch-to-batch variability in synthesis yields.

- Bland-Altman Plots : Assess agreement between biological replicates in activity assays.

- PCA : Identify outliers in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.